Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine
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Overview
Description
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications, particularly in the field of catalysis and ligand chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .
Scientific Research Applications
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: Shares a similar dioxin structure but lacks the phosphine group.
Polychlorinated dibenzo-p-dioxins (PCDDs): Similar in structure but contain chlorine atoms and are known for their toxicity.
Uniqueness
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is unique due to its specific combination of a phosphine group with a dibenzo[d,f][1,3]dioxepin structure. This unique structure allows it to form stable complexes with metal ions, making it highly valuable in catalysis and ligand chemistry .
Properties
Molecular Formula |
C25H31O2P |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2 |
InChI Key |
XHPQRPOWUZBCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4 |
Origin of Product |
United States |
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